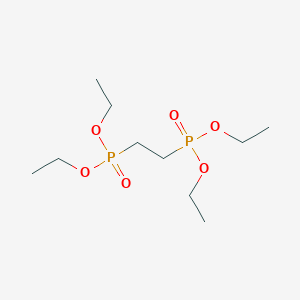
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride, also known as BAHB, is a chiral organic compound with a molecular formula of C9H15ClN2O3. It is a white solid that is soluble in polar organic solvents. BAHB is used in a variety of scientific research applications, including enzyme inhibition, drug discovery, and medicinal chemistry. BAHB is also used in biochemical and physiological studies to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Enzymatic and Biomimetic Studies : A study focused on the enzymatic mechanism of O-atom transfer to a benzylic C-H bond promoted by Dopamine β-Hydroxylase (DBH) and its biomimetic models, demonstrating the potential of related compounds in studying the stereochemistry of O-atom transfer reactions. This has implications for understanding enzymatic reactions and designing biomimetic compounds for research and therapeutic purposes (Blain et al., 2002).
Drug Metabolism and Conjugation : Another area of interest is the study of drug conjugation, particularly glucuronidation, as a phase 2 reaction in drug metabolism. This is crucial for the development of drugs and understanding their metabolism within the body. Although not directly about (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride, this research provides insights into the importance of studying drug metabolism for pharmaceutical development (Dutton, 1978).
Pharmacological Applications : Research into compounds like sodium oxybate (GHB) showcases the therapeutic potential of chemical compounds in treating conditions such as narcolepsy and alcohol withdrawal syndrome. This suggests that compounds with specific stereochemical configurations, similar to this compound, could have significant pharmacological applications (Busardò et al., 2015).
Wirkmechanismus
H-Thr-OBzl.HCl, also known as (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride or L-Threonine Benzyl Ester Hydrochloride, is a derivative of the amino acid threonine . Here is an overview of its mechanism of action:
Mode of Action
H-Thr-OBzl.HCl, as a threonine derivative, is used as an ergogenic supplement. It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Thr-OBzl.HCl’s action are likely related to its role as an ergogenic supplement. It may enhance physical performance and mental function during stress-related tasks and help prevent exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-SCYNACPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584170 |
Source


|
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33645-24-8 |
Source


|
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of L-threonine benzyl ester hydrochloride in the synthesis of L-threonine O-linked glycosides?
A: L-threonine benzyl ester hydrochloride itself doesn't directly participate in the glycosidic bond formation. Instead, it serves as a starting material for generating a more reactive species. The research demonstrates that L-threonine benzyl ester hydrochloride reacts with bis-(4-methoxyphenyl)-methanimine to form a Schiff base. [] This Schiff base, due to its increased nucleophilicity, acts as a more effective glycosyl acceptor compared to the original L-threonine benzyl ester hydrochloride. [] The Schiff base then reacts with peracetylated sugars in the presence of a Lewis acid catalyst (BF3·OEt2), leading to the formation of the desired L-threonine O-linked glycosides. []
Q2: What are the advantages of using the Schiff base derived from L-threonine benzyl ester hydrochloride over other glycosylation methods?
A2: The research highlights several advantages of this approach:
- Improved efficiency: The Schiff base exhibits enhanced reactivity compared to L-threonine benzyl ester hydrochloride itself, resulting in higher yields of the desired glycosides. []
- Mild reaction conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of unwanted side reactions often associated with harsher conditions. []
- Short reaction times: The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes. []
- Beta-selectivity: The method primarily yields the β-glycosides, which are often the desired anomer in biological contexts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)











